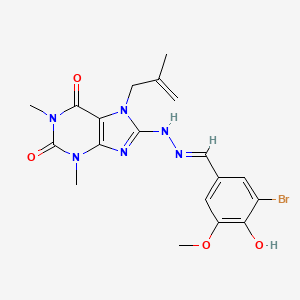

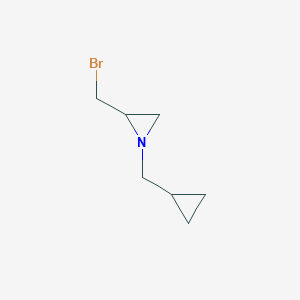

2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine is a chemical compound with the CAS Number: 1909309-72-3 . It has a molecular weight of 190.08 .

Synthesis Analysis

The synthesis of structurally various bromomethyl cyclopropane, which is similar to the structure of 2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine, has been developed via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis

The InChI code for 2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine is 1S/C7H12BrN/c8-3-7-5-9(7)4-6-1-2-6/h6-7H,1-5H2 .Chemical Reactions Analysis

The α-bromination of carbonyl compounds is an important transformation in organic synthesis chemistry . Several more common reagents have been already applied to synthesis α-bromo carbonyl derivatives . Halogenation of ketones has been reported widely in organic syntheses .科学的研究の応用

Synthesis of Functionalized Azetidines

The aza Paternò–Büchi reaction stands out as an efficient method for synthesizing functionalized azetidines. This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component. However, it has faced challenges due to its inherent complexity. Researchers have made significant progress in overcoming these obstacles, leading to improved reaction protocols .

Enantioselective Synthesis of 2-Azetines

In 2019, Doyle and colleagues reported a novel strategy for enantioselective synthesis of 2-azetines. They achieved this through [3+1]-cycloadditions between imido-sulfur ylides and enoldiazoacetates under copper catalysis, using a chiral sabox ligand. This approach provides a powerful tool for accessing these intriguing heterocycles .

Polyamine Synthesis

Aziridines and azetidines serve as building blocks for polyamines. Recent advances in polymerization methods have enabled the production of polyamines with varying structures (branched vs. linear) from these cyclic compounds. Understanding these routes contributes to the development of functional materials and bioactive molecules .

作用機序

Target of Action

The primary targets of 2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine are likely to be involved in the polymerization processes . Aziridines, including this compound, are known to be building blocks for polyamines through anionic and cationic ring-opening polymerization .

Mode of Action

2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine interacts with its targets through a process known as ring-opening polymerization . This process involves the breaking of the aziridine ring, leading to the formation of polyamines with various structures .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in the production of polyamines . Polyamines are crucial for various biological processes, including cell growth and differentiation . The resulting polymers from the ring-opening polymerization of aziridines have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Result of Action

The molecular and cellular effects of 2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine’s action are primarily related to its role in the production of polyamines . These polyamines can influence various cellular processes, potentially leading to changes in cell growth and differentiation .

特性

IUPAC Name |

2-(bromomethyl)-1-(cyclopropylmethyl)aziridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN/c8-3-7-5-9(7)4-6-1-2-6/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIRZHDGBPSPDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CC2CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-(7-methoxybenzofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2429629.png)

![2-[[5-(4-Bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid](/img/structure/B2429634.png)

![9-cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2429635.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2429636.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2429645.png)

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]butanamide](/img/structure/B2429648.png)